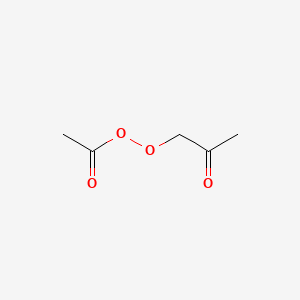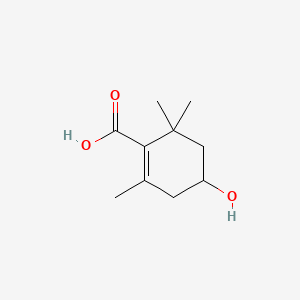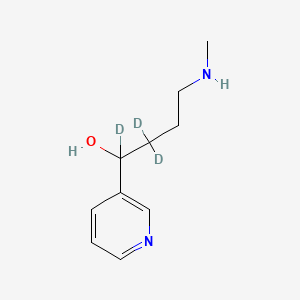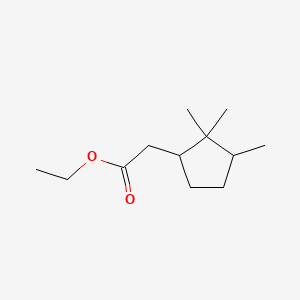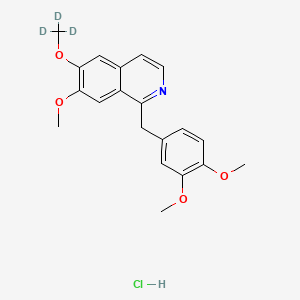
Papavérine-d3 chlorhydrate
Vue d'ensemble
Description
Papaverine-d3 Hydrochloride is a deuterated form of Papaverine Hydrochloride, an isoquinoline alkaloid derived from the opium poppy (Papaver somniferum). This compound is primarily used as a smooth muscle relaxant and vasodilator. It is particularly effective in treating spasms of the gastrointestinal tract, bile ducts, and ureter, as well as cerebral and coronary vasodilation .
Applications De Recherche Scientifique
Papaverine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Studied for its effects on smooth muscle relaxation and vasodilation.
Medicine: Investigated for its potential in treating conditions like erectile dysfunction, cerebral vasospasms, and pulmonary vasoconstriction
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Target of Action
Papaverine primarily targets smooth muscle cells and cardiac muscle cells . It is a nonxanthine phosphodiesterase inhibitor that exerts its main actions on these cells . It is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris, as well as "visceral spasms" .
Mode of Action
Papaverine acts directly on the heart muscle to depress conduction and prolong the refractory period . It relaxes various smooth muscles, and this relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation . It can inhibit phosphodiesterases and it may have direct actions on calcium channels .
Biochemical Pathways
Papaverine affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) , a mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF) . The accumulation of cAMP, caused by the inhibition of phosphodiesterase 10A (PDE10A) by Papaverine, can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .
Pharmacokinetics
The pharmacokinetics of Papaverine are characterized by a linear sum of three exponentials on intravenous administration with respective 1.5, 19, and 107 min apparent half-lives . There is a time-dependent partition from plasma water into red blood cells with an apparent half-life of 1.5–3 min . The hepatic clearance of blood is 960 ml/min, corresponding to a hepatic efficiency of 69%, and indicates that the clearance of protein-bound drug is consistent with the observed first pass metabolism of 70% for oral solutions .
Result of Action
The result of Papaverine’s action is the relaxation of the smooth musculature of the larger blood vessels, especially coronary, systemic peripheral, and pulmonary arteries . This leads to an increase in cerebral blood flow and a decrease in cerebral vascular resistance in normal subjects . Oxygen consumption remains unaltered .
Action Environment
The action of Papaverine can be influenced by environmental factors. For example, the dosage forms include Papaverine hydrochloride tablets and Papaverine hydrochloride injection . The choice of dosage form can affect the bioavailability and efficacy of the drug . Furthermore, the clinical efficacy and safety of Papaverine hydrochloride have been demonstrated after decades of clinical usage .
Analyse Biochimique
Biochemical Properties
Papaverine-d3 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits phosphodiesterase 10A, leading to the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways . This interaction influences metabolic syndrome, neurodegenerative and psychiatric disorders .
Cellular Effects
Papaverine-d3 Hydrochloride has significant effects on various types of cells and cellular processes. It acts as a potent vasodilator, directly affecting smooth muscle cells and increasing intracellular levels of cAMP and cyclic guanosine monophosphate (cGMP) . It also reduces cell migration and the expression of vascular endothelial growth factor (VEGF) in cancer cell lines .
Molecular Mechanism
The molecular mechanism of Papaverine-d3 Hydrochloride involves its binding interactions with biomolecules and changes in gene expression. It inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles, leading to increased intracellular levels of cAMP and cGMP . This inhibition affects various downstream pathways, influencing the function of enzymes and proteins .
Dosage Effects in Animal Models
In animal models, the effects of Papaverine-d3 Hydrochloride vary with different dosages. For instance, intra-arterial papaverine infusion has been shown to reduce angiographic vasospasm in some animal vasospasm models . These effects are transient, and multiple infusions may be required .
Metabolic Pathways
Papaverine-d3 Hydrochloride is involved in several metabolic pathways. It inhibits phosphodiesterase 10A, leading to the accumulation of cAMP that affects multiple downstream pathways . This interaction influences metabolic syndrome, neurodegenerative and psychiatric disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Papaverine-d3 Hydrochloride involves several steps. One common method starts with 3,4-dimethoxyphenylacetic acid, which is reacted with thionyl chloride in toluene to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane to form an amide. The amide is cyclized using phosphorus oxychloride in acetonitrile to yield a dihydroisoquinoline derivative, which is then dehydrogenated using palladium on carbon (Pd/C) in toluene to form Papaverine. Finally, Papaverine is treated with deuterium chloride to obtain Papaverine-d3 Hydrochloride .
Industrial Production Methods
Industrial production of Papaverine-d3 Hydrochloride typically involves a one-pot synthesis method. This method uses xylene as the solvent for the entire process, which improves the overall yield and reduces production costs. The critical parameters of each step, as well as the impurities generated, are carefully monitored to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Papaverine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Papaverine: The non-deuterated form, used for similar therapeutic purposes.
Morphine: Another opium alkaloid with analgesic properties but different pharmacological actions.
Codeine: An opium alkaloid used primarily as a cough suppressant and analgesic.
Uniqueness
Papaverine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling provides distinct advantages in tracing and studying metabolic pathways and drug interactions .
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMYNBWXDUBNX-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849639 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113718-66-4 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


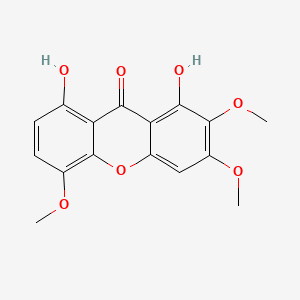
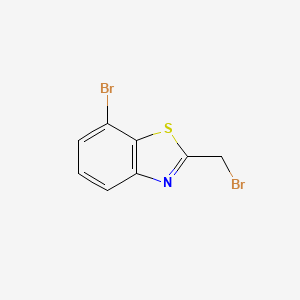


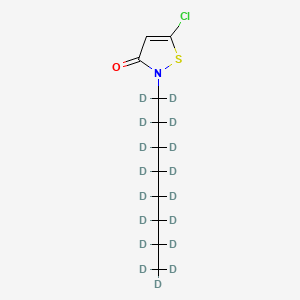
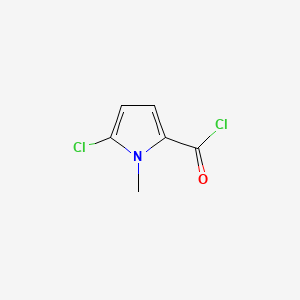
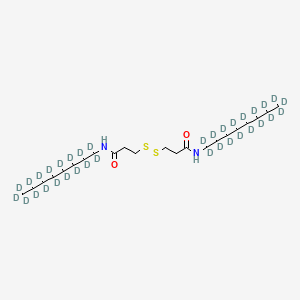
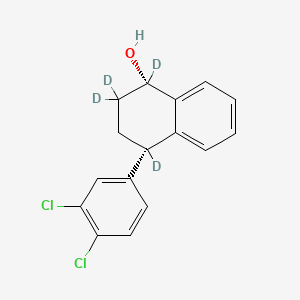
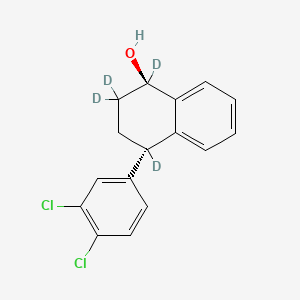
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)
